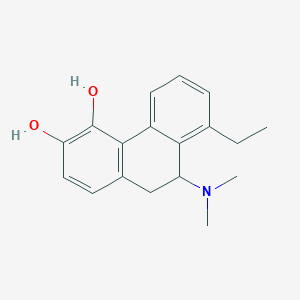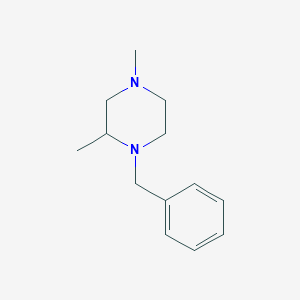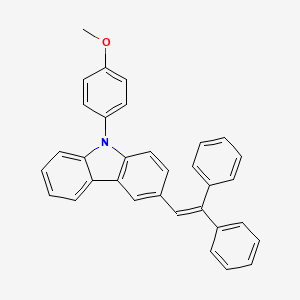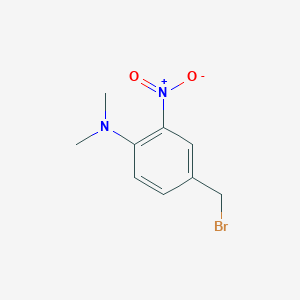
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, featuring a bromomethyl group at the para position, a nitro group at the ortho position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, N,N-dimethylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or cyanides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, such as 4-(azidomethyl)-N,N-dimethyl-2-nitroaniline.
Reduction: Formation of 4-(bromomethyl)-N,N-dimethyl-1,2-diaminobenzene.
Oxidation: Formation of 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzaldehyde or 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzoic acid.
Scientific Research Applications
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group, being an electron-withdrawing group, stabilizes the transition state and facilitates the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline can be compared with other similar compounds, such as:
4-(Chloromethyl)-N,N-dimethyl-2-nitroaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen atoms.
4-(Bromomethyl)-N,N-dimethyl-3-nitroaniline: The nitro group is at the meta position instead of the ortho position, affecting the compound’s electronic properties and reactivity.
4-(Bromomethyl)-N,N-dimethyl-2-aminobenzene: The nitro group is replaced by an amino group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
106808-70-2 |
|---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-(bromomethyl)-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H11BrN2O2/c1-11(2)8-4-3-7(6-10)5-9(8)12(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
JIPVACWJDZTARJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
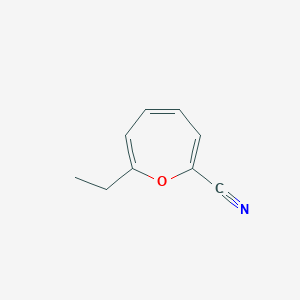
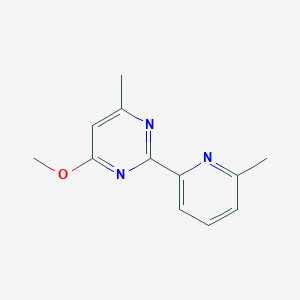
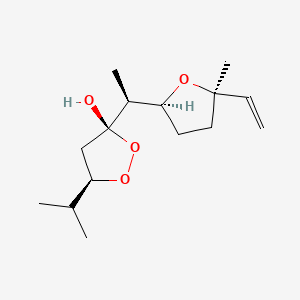

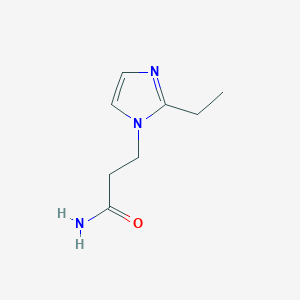
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)


